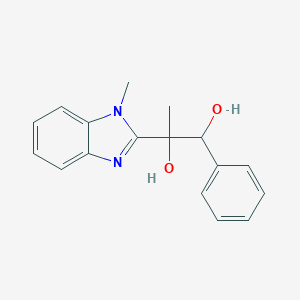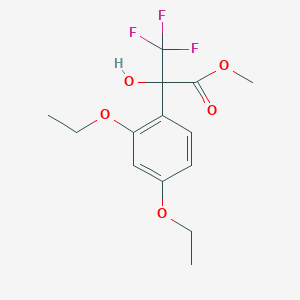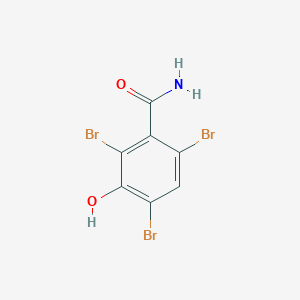
2,4,6-Tribromo-3-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tribromo-3-hydroxybenzamide (TBHBA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBHBA is a brominated derivative of 3-hydroxybenzamide, and its synthesis method involves the bromination of 3-hydroxybenzamide using a suitable brominating agent.
Applications De Recherche Scientifique
2,4,6-Tribromo-3-hydroxybenzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial activities. In agriculture, this compound has been found to have herbicidal and fungicidal properties. In materials science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs).
Mécanisme D'action
The mechanism of action of 2,4,6-Tribromo-3-hydroxybenzamide varies depending on its application. In medicine, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation and cancer. This compound also induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In agriculture, this compound acts as a photosystem II inhibitor, which leads to the disruption of photosynthesis in plants. In materials science, this compound acts as a ligand that coordinates with metal ions to form MOFs.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In medicine, this compound has been found to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound also inhibits the growth of cancer cells and induces apoptosis in vitro and in vivo. In agriculture, this compound has been shown to inhibit the growth of weeds and fungi. In materials science, this compound has been used as a building block for the synthesis of MOFs with tunable properties such as porosity and selectivity.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,6-Tribromo-3-hydroxybenzamide has several advantages for lab experiments such as its high purity, stability, and ease of synthesis. However, this compound also has some limitations such as its low solubility in water and some organic solvents, which can make it difficult to work with. This compound also has a relatively short half-life in vivo, which can limit its potential applications in medicine.
Orientations Futures
There are several future directions for 2,4,6-Tribromo-3-hydroxybenzamide research such as the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the investigation of its mechanisms of action in different biological systems. In medicine, this compound could be further studied as a potential anti-inflammatory and anticancer agent. In agriculture, this compound could be developed as a more effective herbicide and fungicide. In materials science, this compound could be used as a building block for the synthesis of MOFs with novel properties and applications.
Conclusion:
In conclusion, this compound is a brominated derivative of 3-hydroxybenzamide that has gained significant attention in scientific research due to its potential applications in medicine, agriculture, and materials science. This compound can be synthesized by the bromination of 3-hydroxybenzamide using a suitable brominating agent in the presence of a catalyst. This compound has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial activities in medicine, herbicidal and fungicidal properties in agriculture, and building block properties in materials science. This compound has several advantages for lab experiments but also has some limitations. There are several future directions for this compound research such as the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the investigation of its mechanisms of action in different biological systems.
Méthodes De Synthèse
The synthesis of 2,4,6-Tribromo-3-hydroxybenzamide involves the bromination of 3-hydroxybenzamide using a suitable brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (III) bromide. The reaction takes place at room temperature and yields this compound as the major product. The purity of the product can be improved by recrystallization from a suitable solvent such as ethanol.
Propriétés
Formule moléculaire |
C7H4Br3NO2 |
|---|---|
Poids moléculaire |
373.82 g/mol |
Nom IUPAC |
2,4,6-tribromo-3-hydroxybenzamide |
InChI |
InChI=1S/C7H4Br3NO2/c8-2-1-3(9)6(12)5(10)4(2)7(11)13/h1,12H,(H2,11,13) |
Clé InChI |
CKGPDXVULRLYLP-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Br)O)Br)C(=O)N)Br |
SMILES canonique |
C1=C(C(=C(C(=C1Br)O)Br)C(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)

![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)
![N-[2-(diethylamino)-2-oxoethyl]benzamide](/img/structure/B262415.png)
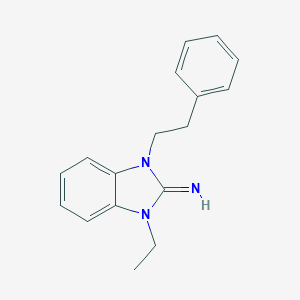
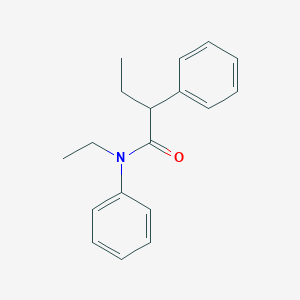
![2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B262419.png)
![4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine](/img/structure/B262422.png)
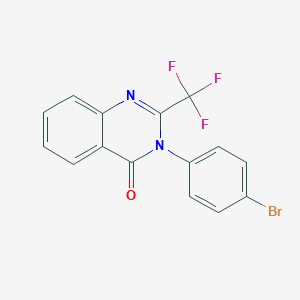
![2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one](/img/structure/B262426.png)
